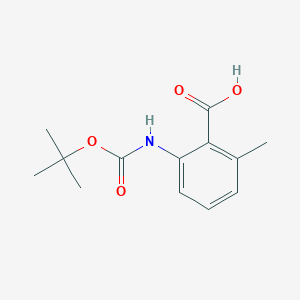

Boc-2-amino-6-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-2-amino-6-methylbenzoic acid is a derivative of 2-amino-6-methylbenzoic acid, which is also known as 6-Methylanthranilic acid . The Boc (tert-butyloxycarbonyl) group is a protective group often used in organic synthesis, particularly in the synthesis of peptides .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-2-amino-6-methylbenzoic acid, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular formula of 2-amino-6-methylbenzoic acid is C8H9NO2, and its molecular weight is 151.1626 . The Boc-2-amino-6-methylbenzoic acid has a molecular formula of C13H17NO4 and a molecular weight of 251.28 .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc-protected amines can be cleaved under anhydrous acidic conditions .Physical And Chemical Properties Analysis

2-Amino-6-methylbenzoic acid is a solid at 20°C . Its melting point is 128-130°C (dec.) . It is soluble in methanol .科学的研究の応用

Synthesis of Benzoxazinones

Boc-2-amino-6-methylbenzoic acid: can react with cyanogen bromide to prepare 2-amino-5-methyl-benzo[d][1,3]oxazin-4-one , which is a compound of interest in various chemical syntheses .

Biochemical Reagent

This compound serves as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Proteomics Research

It is utilized in proteomics research, which involves the study of proteomes and their functions .

Dual Protection of Amino Functions

The Boc group is significant for the dual protection of amino functions, which is crucial in the synthesis of multifunctional targets .

Chemoselective N-Boc Protection

It is used in sustainable and chemoselective N-Boc protection of amines, which is an environmentally benign and cost-effective process .

Synthesis of Novel Amides

This compound may be involved in the synthesis of novel amides starting from different benzoic acid derivatives, which have potential antioxidant and antibacterial activities .

作用機序

Target of Action

Boc-2-amino-6-methylbenzoic acid is a biochemical reagent It’s known that the compound is used in proteomics research , which involves the study of proteins, their structures, and functions.

Mode of Action

The Boc (tert-butyloxycarbonyl) group in Boc-2-amino-6-methylbenzoic acid is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group is stable towards most nucleophiles and bases . The Boc group can be removed using specific deprotection strategies, such as the use of oxalyl chloride . This process allows the amino group to interact with other compounds in a controlled manner.

Biochemical Pathways

The compound plays a significant role in peptide synthesis , which is a crucial process in the production of proteins. Proteins, in turn, are involved in numerous biochemical pathways in the body.

Result of Action

Given its role in peptide synthesis , it can be inferred that the compound may influence protein production and, consequently, various cellular functions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-6-5-7-9(10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCDUSGXLJHYFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)

![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)